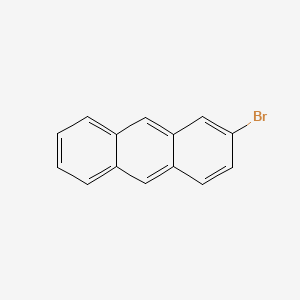

2-Bromoanthracene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBCVWIECUMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492758 | |

| Record name | 2-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-27-9 | |

| Record name | 2-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromanthracen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance in Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, primarily generated from the incomplete combustion of organic materials. wikipedia.orgiarc.fr Anthracene (B1667546), a three-ring PAH, has been the subject of detailed study for over a century due to its interesting photophysical properties and chemical reactivity. nih.govmdpi.com The introduction of a bromine atom to the anthracene skeleton, creating isomers like 2-bromoanthracene, significantly enhances its utility in synthesis.

Historically, the study of brominated PAHs was driven by an interest in understanding how halogen substitution affects the fundamental electronic and physical properties of the parent aromatic system. nih.govpublish.csiro.au Early research focused on their synthesis, often through the direct bromination of anthracene or via multi-step sequences starting from functionalized precursors like 2-aminoanthraquinone. researchgate.netresearchgate.net Studies on the thermochemical properties and the formation of charge-transfer complexes provided foundational knowledge about these molecules. nih.govpublish.csiro.au While much was known about anthracene, less was understood about its brominated derivatives, prompting investigations into their phase behavior and thermodynamic properties, which can differ significantly from the parent compound. nih.gov

The significance of this compound in PAH chemistry lies in its function as a stable, yet reactive, intermediate. The carbon-bromine bond provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, a feature that was exploited in classic organic reactions and has become even more crucial with the advent of modern catalysis.

Table 1: General Properties of this compound

Data sourced from multiple references. nih.govossila.comnih.gov

Relevance to Modern Organic Synthesis and Materials Science

The primary relevance of 2-bromoanthracene in contemporary research stems from its role as a versatile building block, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov The bromine substituent serves as an excellent leaving group in reactions such as Suzuki, Heck, and Negishi couplings, allowing for the precise installation of new functional groups at the 2-position of the anthracene (B1667546) core. nbinno.comnih.govmdpi.com This capability is fundamental to constructing larger, conjugated molecular architectures that are otherwise difficult to synthesize. d-nb.info

In materials science, this compound is a key precursor for the synthesis of high-performance organic electronic materials. marketresearchintellect.comnbinno.com These materials are integral components in devices such as:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound are used to create blue, greenish-yellow, and even white-light emitting materials for display and lighting applications. ossila.comnbinno.compkusz.edu.cn

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the anthracene core is conducive to ordered molecular packing in the solid state, which is essential for efficient charge transport. researchgate.netossila.com By synthesizing specific derivatives, researchers can tune the charge carrier mobility. researchgate.netossila.com

Organic Photovoltaics (OPVs): The compound serves as a building block for creating new organic semiconductor materials used in solar cells. ossila.com

The ability to synthesize a wide array of derivatives from a single, readily available starting material like this compound allows for the systematic investigation of structure-property relationships in these advanced materials. researchgate.netpkusz.edu.cn

Table 2: Examples of this compound Derivatives in Organic Electronics

Data sourced from multiple references. researchgate.netossila.compkusz.edu.cn

Overview of Key Research Directions for 2 Bromoanthracene

Direct Bromination of Anthracene

Direct electrophilic substitution on the anthracene molecule is a common method for halogenation. However, the inherent electronic properties of the anthracene ring system heavily influence the position of substitution, making the synthesis of the 2-bromo isomer via this route challenging. The electron density is highest at the C9 and C10 positions, making them the most reactive sites for electrophilic attack. vulcanchem.com

The direct bromination of anthracene is typically an electrophilic aromatic substitution reaction. Aromatic bromination often requires a catalyst to polarize the bromine molecule, enhancing its electrophilicity. beilstein-journals.org While common Lewis acid catalysts like iron (Fe) or aluminum chloride (AlCl₃) are used for brominating many aromatic compounds, studies on anthracene bromination often highlight catalyst-free conditions or the use of milder catalysts. For instance, the catalytic bromination of anthracene on silica (B1680970) gel has been shown to proceed rapidly, but it exclusively yields 9-bromoanthracene (B49045) and subsequently 9,10-dibromoanthracene (B139309). researchgate.net The use of N-Bromosuccinimide (NBS) as a brominating agent, sometimes accelerated by iodine, also results in nuclear bromination, preferentially at the 9- and 10-positions. acs.org

The choice of solvent can influence the outcome of bromination reactions. Non-polar solvents are commonly employed for the bromination of anthracene. Studies have utilized solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). beilstein-journals.orgresearchgate.netnih.gov For example, when 9,10-dibromoanthracene is treated with bromine in CCl₄ without a catalyst, addition products are formed, which can then be converted to other brominated anthracenes. beilstein-journals.org Similarly, the direct bromination of 2-methylanthracene (B165393) is typically performed in solvents like carbon tetrachloride or dichloromethane, leading exclusively to substitution at the 9 and 10 positions. vulcanchem.com However, the solvent choice does not fundamentally alter the inherent reactivity of the anthracene core, which favors substitution at the 9 and 10 positions over the 1, 2, or other beta-positions.

Controlling the regioselectivity to achieve 2-substitution during the direct bromination of unsubstituted anthracene is exceedingly difficult and not a synthetically viable method. The kinetic product of electrophilic attack is overwhelmingly the 9-substituted isomer. researchgate.net This is because the carbocation intermediate formed by attack at the 9-position is more stable, as it preserves a complete benzene (B151609) ring. Consequently, direct bromination methods consistently yield 9-bromoanthracene and/or 9,10-dibromoanthracene as the major products. Achieving substitution at the 2-position requires starting with a pre-functionalized anthracene or, more commonly, employing an entirely different synthetic strategy.

| Starting Material | Reagents/Catalyst | Solvent | Major Product(s) | Reference |

|---|---|---|---|---|

| Anthracene | Br₂ / Silica gel | CCl₄ | 9-Bromoanthracene, 9,10-Dibromoanthracene | researchgate.net |

| 9,10-Dibromoanthracene | Br₂ | CCl₄ | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | beilstein-journals.org |

| 2-Methylanthracene | Br₂ | CCl₄ or CH₂Cl₂ | 9,10-Dibromo-2-methylanthracene | vulcanchem.com |

| Dibenz[a,c]anthracene | NBS | CCl₄ | 9-Bromo and 10-Bromo derivatives | acs.org |

Synthesis from Brominated Anthraquinone (B42736) Precursors

Given the challenges of controlling regioselectivity in direct bromination, the most reliable and widely used method for synthesizing this compound involves the reduction of 2-bromoanthraquinone (B1267325). This multi-step approach allows for the unambiguous placement of the bromine atom at the desired position. The synthesis typically begins with 2-aminoanthraquinone, which is converted to 2-bromoanthraquinone via a Sandmeyer-type reaction. rsc.orgresearchgate.net

The key step in this pathway is the reduction of the quinone carbonyl groups of 2-bromoanthraquinone to restore the aromatic anthracene core. This transformation effectively removes the two oxygen atoms, converting the anthraquinone structure into anthracene. Several reducing agents and conditions have been explored to achieve this efficiently. rsc.orgresearchgate.netchemicalbook.com The one-step reduction of bromoanthraquinones using sodium borohydride (B1222165) (NaBH₄) in an alkaline medium has been reported as a particularly effective method. researchgate.netnih.gov

Optimization of the reduction is crucial for achieving high yields and purity. A common and effective method involves the use of sodium borohydride (NaBH₄) as the reducing agent. In one procedure, 2-bromoanthraquinone is dissolved in a mixture of isopropyl alcohol and tetrahydrofuran (B95107) (THF) and treated with NaBH₄ at 0 °C, followed by further reaction at room temperature. rsc.org Another similar protocol uses isopropanol (B130326) as the sole solvent with NaBH₄. researchgate.net

An alternative set of conditions involves a two-stage process where 2-bromoanthraquinone is first treated with potassium borohydride (KBH₄) in diglyme (B29089) at an elevated temperature (105 °C). chemicalbook.com The intermediate is then treated with a solution of aluminum chloride in diglyme. This procedure reportedly yields this compound in 82% yield after purification. chemicalbook.com The use of sodium borohydride in an alkaline medium is noted for producing excellent yields, reaching up to 95%. researchgate.netnih.gov

| Reducing Agent(s) | Solvent(s) | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Isopropyl alcohol, THF | Initial reaction at 0 °C, then 12h at room temperature | Not specified | rsc.org |

| Sodium Borohydride (NaBH₄) | Isopropanol | Reaction at 25 °C | Not specified | researchgate.net |

| Potassium Borohydride (KBH₄), Aluminum Chloride (AlCl₃) | Diglyme | Stage 1: 105 °C with KBH₄. Stage 2: 90-110 °C with AlCl₃ | 82% | chemicalbook.com |

| Sodium Borohydride (NaBH₄) | Alkaline Medium | One-step method | 95% | researchgate.netnih.gov |

Synthesis of Deuterated this compound Analogs

The strategic incorporation of deuterium (B1214612) into anthracene derivatives is a critical method for enhancing the performance and stability of organic electronic devices. Deuteration, the replacement of hydrogen with its heavier isotope, can significantly alter the photophysical properties and degradation pathways of these materials. clearsynthdeutero.comjustia.comacs.org

The synthesis of specifically deuterated anthracenes can be achieved through various methods, including building the molecule from deuterated precursors or by direct hydrogen-deuterium (H/D) exchange on the final anthracene scaffold. cdnsciencepub.comgoogle.com

A notable example is the synthesis of 1,2,3,4-tetradeutero-9-bromoanthracene, which serves as a valuable intermediate. One documented method involves a multi-step process starting from deuterobenzene and phthalic anhydride. google.com The synthesis proceeds through a sequence of condensation, ring closing, reduction, and bromination reactions to yield the target deuterated compound with high purity (>99.0%). google.com The key steps are outlined below:

Synthesis of 1,2,3,4-tetradeutero-9-bromoanthracene

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Deuterobenzene, Phthalic anhydride | Aluminum chloride, Dichloromethane | 2-(2,3,4,5-tetradeuterobenzoyl)benzoic acid |

| 2 | 2-(2,3,4,5-tetradeuterobenzoyl)benzoic acid | Fuming sulfuric acid (20% SO3) | 1,2,3,4-tetradeuteroanthraquinone |

| 3 | 1,2,3,4-tetradeuteroanthraquinone | Zinc powder, Aqueous ammonia | 1,2,3,4-tetradeuteroanthracene |

| 4 | 1,2,3,4-tetradeuteroanthracene | Bromine | 1,2,3,4-tetradeutero-9-bromoanthracene |

This table illustrates a synthetic pathway to a specific deuterated bromoanthracene analog. google.com

More general deuteration techniques are also employed. These include H/D exchange reactions using a deuterium source like heavy water (D₂O) or deuterated solvents (e.g., DMSO-d₆, benzene-d₆) in the presence of an acid, base, or transition-metal catalyst. google.comgoogle.com Modern methods, such as electrophotocatalysis using D₂O as the deuterium source, offer a green and efficient platform for the dearomative deuteration of aromatic compounds. chinesechemsoc.org

Deuteration has profound implications for both fundamental scientific research and the practical application of anthracene derivatives. The presence of deuterium atoms imparts unique spectroscopic properties, making these compounds excellent tools for investigating photophysical processes like fluorescence lifetimes and energy transfer mechanisms. clearsynthdeutero.com In mechanistic studies, the kinetic isotope effect associated with the heavier deuterium atom allows researchers to probe reaction pathways and identify intermediates in complex chemical transformations. clearsynthdeutero.comaanda.org

In the field of organic electronics, particularly organic light-emitting diodes (OLEDs), deuteration is a key strategy for improving device longevity and efficiency. google.com The substitution of C-H bonds with more stable C-D bonds can suppress degradation pathways, thereby enhancing the operational stability of the device. justia.comacs.org Research has demonstrated a significant, progressive increase in the lifetime (T₉₀) of blue OLEDs by using a series of anthracene-based host materials with increasing levels of deuteration. acs.org This enhancement is partly attributed to the fact that deuteration can mediate the formation of adduct species between host and transport materials, which act as electroluminescence quenchers. acs.org The use of deuterated anthracene derivatives has been shown to facilitate the study of charge transport and exciton (B1674681) dynamics, leading to the design of more robust and efficient organic electronic devices. clearsynthdeutero.comaip.org

Synthesis of Functionalized this compound Derivatives

The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups onto the anthracene core. This functionalization is crucial for tuning the electronic and physical properties of the molecule for specific applications.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl substituents. Typically, the reaction involves coupling the this compound derivative with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.com

For instance, 9,10-diaryl-2-(3-(trifluoromethyl)phenyl)anthracene derivatives, which are promising materials for blue OLEDs, have been synthesized via a Suzuki coupling. The process starts with a 2-bromo-9,10-arylanthracene precursor which is then coupled with 3-trifluoromethylphenylboronic acid. mdpi.com Another variation is the carbonylative Suzuki coupling, where a carbonyl group is inserted during the reaction. This compound-9,10-dione has been successfully coupled with a phenyl boronate under base-free conditions to yield the corresponding ketone. nih.govacs.org

Examples of Suzuki Coupling Reactions

| Bromo-Anthracene Reactant | Coupling Partner | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| 2-Bromo-9,10-arylanthracene | 3-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 9,10-Aryl-2-(3-(trifluoromethyl)phenyl)anthracene | High |

| This compound-9,10-dione | Phenyl DABO boronate | Pd(dba)₂ / (t-Bu)₃P·HBF₄ | 2-Benzoylanthracene-9,10-dione | 44% |

This table showcases the versatility of the Suzuki coupling for functionalizing the 2-position of the anthracene core. mdpi.comnih.govacs.org

The introduction of phosphorus-containing groups onto the anthracene scaffold can impart unique photophysical and electronic properties, making these derivatives useful in materials science. A metal-free synthesis of 2-anthryl phosphonium (B103445) bromide has been developed by reacting this compound with triphenylphosphine (B44618) in refluxing phenol (B47542). mdpi.com This method proceeds via a proposed two-step addition-elimination mechanism, where phenol facilitates the reaction by polarizing the carbon-bromide bond. mdpi.com

Furthermore, highly substituted anthracenes featuring a diphenylphosphoryl (Ph₂P=O) group have been synthesized in a one-pot process. nih.govacs.org While these syntheses may not start directly from this compound, they often involve brominated intermediates, highlighting the importance of bromo-anthracenes in accessing these complex, functionalized structures. nih.govacs.org These phosphorus-containing emitters exhibit excellent photoluminescence quantum yields, making them highly attractive for OLED applications. nih.gov

Synthesis of 2-Anthryl Phosphonium Bromide

| Reactants | Solvent/Conditions | Product | Yield |

|---|---|---|---|

| This compound, Triphenylphosphine | Phenol, Reflux | (2-Anthryl)triphenylphosphonium bromide | Good |

This table details a metal-free approach to synthesizing a phosphorus-containing anthracene derivative. mdpi.com

This compound is a key starting material for creating more complex, polysubstituted anthracene derivatives. For example, 2,9,10-tribromoanthracene can be synthesized by treating this compound with N-Bromosuccinimide (NBS) in DMF. google.com

Alternatively, 2,9,10-tribromoanthracene can be prepared in high yield via the bromination of 9,10-dibromoanthracene to form an intermediate hexabromo-tetrahydroanthracene, followed by a base-induced elimination reaction using pyridine. beilstein-journals.orgnih.govnih.gov This tribromide is a valuable precursor for further functionalization. It can be converted into a variety of 2,9,10-trisubstituted derivatives through copper-assisted nucleophilic substitution reactions. For example, reaction with sodium methoxide (B1231860) yields 2,9,10-trimethoxyanthracene, and reaction with copper(I) cyanide produces the corresponding trinitrile. beilstein-journals.orgnih.gov

Other polysubstituted derivatives, such as 2,9,10-tribromoanthracene-1,4-dione, can be synthesized from 9,10-dibromoanthracene in a multi-step process involving the formation of a diol intermediate followed by oxidation. nih.govbeilstein-journals.orgresearchgate.net These highly functionalized anthracenes are important building blocks for materials with tailored properties. nih.govnih.gov

Synthesis of Trisubstituted Anthracenes from 2,9,10-Tribromoanthracene

| Reactant | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2,9,10-Tribromoanthracene | Sodium methoxide, CuI, DMF, ~100 °C | 2,9,10-Trimethoxyanthracene | 70% |

| 2,9,10-Tribromoanthracene | Copper(I) cyanide, DMF, Reflux | 2,9,10-Tricyanoanthracene | Not specified |

This table illustrates the conversion of a key tribromo-anthracene intermediate into other trisubstituted derivatives. beilstein-journals.orgnih.gov

Preparation of 9-Borylanthracene from 1,8-bis(diisopropylphosphino)-9-bromoanthraceneacs.org

The synthesis of 9-borylanthracene derivatives from 1,8-bis(diisopropylphosphino)-9-bromoanthracene serves as a significant method for introducing a boron substituent at the 9-position of the anthracene core. This transformation is typically achieved through a bromine-lithium exchange reaction, followed by trapping the resulting lithiated species with a suitable chloroborane (B76620) derivative. nih.govmdpi.com

The starting material, 1,8-bis(diisopropylphosphino)-9-bromoanthracene, can be prepared from 1,8-dibromo-9-methoxyanthracene. nih.govmdpi.com This process involves a reaction with n-butyllithium (n-BuLi) and subsequently with diisopropylchlorophosphine. nih.govmdpi.com The resulting 1,8-bis(diisopropylphosphino)-9-methoxyanthracene is then treated with lithium di-tert-butylbiphenylide (LDBB) and a brominating agent like BrCF2CF2Br to yield 1,8-bis(diisopropylphosphino)-9-bromoanthracene. nih.govmdpi.com

The subsequent conversion to the 9-borylanthracene compound involves the reaction of 1,8-bis(diisopropylphosphino)-9-bromoanthracene with an organolithium reagent, such as n-butyllithium, to generate the 9-lithioanthracene intermediate. This highly reactive species is then reacted in situ with a chloroborane, for instance, a B-chloroborane derivative, to yield the desired 1,8-bis(diisopropylphosphino)-9-borylanthracene. nih.govmdpi.comnih.gov

An interesting structural feature of the resulting 9-borylanthracene derivative is the coordination of the boron atom. X-ray crystallography has shown that the boron atom is tetrahedrally coordinated, but only by one of the two diisopropylphosphino groups. oup.com However, ¹H NMR spectroscopy indicates a symmetrical pattern for the anthracene protons even at low temperatures, suggesting a rapid intramolecular bond-switching process in solution where the boron atom alternates its coordination between the two phosphino (B1201336) groups. oup.com

A similar strategy has been employed for the synthesis of 1,8-bis(dimethylamino)-9-borylanthracene derivatives. nih.govresearchgate.net In this case, 1,8-bis(dimethylamino)-9-bromoanthracene is treated with n-BuLi to form the corresponding 9-lithioanthracene, which then reacts with B-chloroborane derivatives. nih.gov Similar to the phosphino-substituted analogue, these borylanthracene derivatives exhibit an unsymmetrical structure in the solid state, with only one dimethylamino group coordinating to the boron atom. nih.gov

Table 1: Synthesis of 9-Borylanthracene from 1,8-bis(diisopropylphosphino)-9-bromoanthracene

| Step | Starting Material | Reagents | Product |

| 1 | 1,8-Dibromo-9-methoxyanthracene | 1. n-BuLi2. Diisopropylchlorophosphine | 1,8-bis(diisopropylphosphino)-9-methoxyanthracene |

| 2 | 1,8-bis(diisopropylphosphino)-9-methoxyanthracene | 1. LDBB2. BrCF2CF2Br | 1,8-bis(diisopropylphosphino)-9-bromoanthracene |

| 3 | 1,8-bis(diisopropylphosphino)-9-bromoanthracene | 1. n-BuLi2. B-chloroborane derivative | 1,8-bis(diisopropylphosphino)-9-borylanthracene |

Nucleophilic Substitution Reactions

The presence of the bromine atom on the anthracene ring is pivotal in enabling nucleophilic substitution reactions, a class of reactions not typically favored by the electron-rich anthracene core itself.

The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the anthracene ring system. This effect reduces the electron density of the aromatic core, enhancing its electrophilic character. cymitquimica.com Consequently, the carbon atom to which the bromine is attached becomes more susceptible to attack by nucleophiles. cymitquimica.comsmolecule.com This induced electrophilicity is a key feature of this compound's reactivity, making it a valuable substrate for synthesizing various functionalized anthracene derivatives through the displacement of the bromide ion. cymitquimica.com

The mechanism of nucleophilic aromatic substitution on aryl halides like this compound can proceed through different pathways. In many cases, particularly with strong nucleophiles, the reaction may involve the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. However, for many synthetically useful transformations, especially those involving weaker nucleophiles, transition metal catalysis is required to facilitate the substitution.

Copper catalysis is frequently employed to facilitate nucleophilic substitution reactions on aryl halides, including this compound. These reactions, often variations of the Ullmann condensation or Buchwald-Hartwig amination, allow for the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds under relatively mild conditions. lookchem.comrsc.orgnumberanalytics.com For instance, highly brominated anthracenes can be converted into methoxy (B1213986) and cyano derivatives through copper-assisted nucleophilic substitutions. nih.gov In one study, 2,9,10-tribromoanthracene was successfully transformed into the corresponding trimethoxy and trinitrile compounds using copper catalysts. nih.gov These reactions typically involve a Cu(I) species as the active catalyst, which undergoes oxidative addition to the aryl bromide, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. numberanalytics.com

Below is a table summarizing examples of copper-assisted nucleophilic substitution reactions involving bromoanthracene derivatives.

| Aryl Halide | Nucleophile | Catalyst/Reagents | Product | Yield | Reference |

| 2,9,10-Tribromoanthracene | Sodium Methoxide | CuI, 1,10-Phenanthroline | 2,9,10-Trimethoxyanthracene | - | nih.gov |

| 2,9,10-Tribromoanthracene | Copper(I) Cyanide | Pyridine | 2,9,10-Tricyanoanthracene | - | nih.gov |

| 2-Bromo-5-iodopyridine | Amines/Amides | CuI, 1,2-Diol | C-5 Aminated Product | Excellent | rsc.org |

| Aryl Halides | Tetrazoles | Copper Catalyst | 1,3-Diaminoisoquinolines | Good | researchgate.net |

Photochemical Transformations

The extended π-system of the anthracene core makes this compound a photochemically active molecule. cymitquimica.commdpi.com Upon absorption of light, typically in the UV region, it is promoted to an electronically excited state, unlocking unique reaction pathways not accessible under thermal conditions. mdpi.com

Upon irradiation with UV light (>300 nm), this compound absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁). mdpi.com From this S₁ state, the molecule can undergo several processes. It can decay back to the ground state via fluorescence or non-radiative pathways. Alternatively, it can undergo intersystem crossing (ISC) to form a longer-lived triplet state (T₁). nih.gov Both the excited singlet and triplet states are reactive species. For instance, the excited state can be quenched by electron donors, leading to the formation of a radical anion. icm.edu.pl In one study, the laser photolysis of 9,10-dibromoanthracene in the presence of a diene led to the generation of the dibromoanthracene radical anion. icm.edu.pl Photochemical reactions can also be initiated through electron transfer from the excited state of the anthracene derivative to an electron acceptor. beilstein-journals.org

The dynamics of the excited states of anthracene derivatives are complex and heavily influenced by the molecular structure and the surrounding environment, such as the solvent. nih.gov The lifetime of the excited states is a crucial factor determining their reactivity. For example, studies on related donor-acceptor systems involving anthracene have shown excited state lifetimes with both fast (nanosecond) and slow (microsecond) components, indicating the presence of multiple emissive species, such as locally excited (LE) states and charge-transfer (CT) states. nih.gov The polarity of the solvent can significantly affect the energy levels of these states and the rates of decay; increasing solvent polarity often leads to a decrease in fluorescence quantum yield and excited-state lifetime due to the stabilization of non-radiative charge transfer states. nih.gov

The presence of the bromine atom can also influence excited state dynamics through the "heavy atom effect," which can enhance the rate of intersystem crossing from the singlet to the triplet state. researchgate.net This effect promotes the population of the triplet state, which can be a key intermediate in many photochemical reactions.

| System | Excited State | Lifetime (τ) | Conditions | Reference |

| Dianthrylboron-based system 1 | S₁ | τ₁ = 1.51 ns (29.59%), τ₂ = 8.41 ns (70.41%) | - | nih.gov |

| Dianthrylboron-based system 2 | S₁ | τ₁ = 1.51 ns (12.59%), τ₂ = 7.41 ns (87.41%) | - | nih.gov |

| Bismuthinidene Complex | ³MLCT | 9.1 ns | MeCN, 25 °C | nih.gov |

A hallmark reaction of anthracenes is [4+4] photodimerization, where two molecules in proximity join at their central (9 and 10) positions upon irradiation. mdpi.comnih.gov This reaction occurs from the excited singlet state of one molecule interacting with a ground state molecule. mdpi.com this compound can undergo this reaction to form a homodimer. mdpi.comresearchgate.net The reaction is often reversible, with the dimer undergoing cleavage back to the monomers upon irradiation at a shorter wavelength (<300 nm). mdpi.com

Kinetic studies comparing the photodimerization of anthracene and 9-bromoanthracene revealed that the presence of the bromine atom significantly slows down the reaction. mdpi.com When irradiated separately, the dimerization of anthracene was found to be approximately 10 times faster than that of 9-bromoanthracene. mdpi.comzenodo.org In mixtures, this compound can also react with other anthracene derivatives, such as unsubstituted anthracene, to form mixed dimers (heterodimers). mdpi.comresearchgate.net

| Reactants (in CD₂Cl₂) | Reaction | Kinetic Constant (k) | Reference |

| Anthracene (A) | A + A → AA | 2.8 × 10⁻³ s⁻¹ | mdpi.com |

| 9-Bromoanthracene (B) | B + B → BB | 2.6 × 10⁻⁴ s⁻¹ | mdpi.com |

Before the formation of a stable photodimer, an "excimer" (excited state dimer) may be formed. An excimer is a short-lived, transient complex formed between an excited molecule and a ground-state molecule. icm.edu.pl It is characterized by a broad, structureless, and red-shifted fluorescence compared to the monomer emission. While not always a direct intermediate on the path to the stable dimer, excimer formation is a competing deactivation pathway for the excited state and provides evidence of the close association of molecules required for dimerization. icm.edu.pl

Photoreactivity in Mixtures (e.g., with Anthracene and 9-Bromoanthracene)

The photoreactivity of anthracenes is a well-documented phenomenon, characterized by their ability to undergo photodimerization upon exposure to UV light. mdpi.comnih.gov While studies focusing specifically on this compound are not prevalent, research on mixtures of anthracene (A) and its isomer, 9-bromoanthracene (B), provides a strong model for the expected behavior. mdpi.comzenodo.org When such mixtures are irradiated, a complex array of products can form, including homodimers (AA and BB) and a heterodimer, or "mixdimer" (AB). mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the kinetics of these simultaneous photoreactions in solution. mdpi.com These studies reveal that the rates of dimerization are influenced by the substituent on the anthracene core. In one exemplary study using anthracene and 9-bromoanthracene, the dimerization of unsubstituted anthracene was found to be significantly faster than that of 9-bromoanthracene when measured in separate solutions. mdpi.comzenodo.orgresearchgate.net However, when mixed, the formation of the AB mixdimer occurs at a rate comparable to the formation of the anthracene homodimer (AA), highlighting a complex interplay between the reactants under photochemical conditions. mdpi.com

Investigating these reactions in a mixture is advantageous as it allows for the determination of relative reactivity under identical experimental conditions, offering deeper insights into the photodimerization process. mdpi.comnih.gov The formation of the mixdimer is a notable outcome, as the bromine atom in 9-bromoanthracene acts as a deactivating group. mdpi.com This understanding is crucial for the rational design and photofabrication of novel materials based on mixed anthracene systems. mdpi.comnih.gov

Table 1: Exemplary Kinetic Constants for Photodimerization in Anthracene (A) and 9-Bromoanthracene (B) Mixtures This table is based on data from studies on anthracene and 9-bromoanthracene and serves as a model for the types of kinetic data obtainable for such mixtures.

| Reaction | Sample Type | Kinetic Constant (k) |

| A + A → AA | Separate Sample | kA (Faster) |

| B + B → BB | Separate Sample | kB (Slower, ~10x slower than kA) |

| A + A → AA | Mixture | kA (Faster) |

| B + B → BB | Mixture | kB (Slower, ~2x slower than kA) |

| A + B → AB | Mixture | kAB (Comparable to kA in mixture) |

| Data derived from studies by Izdebska et al. mdpi.comzenodo.orgresearchgate.net |

Catalytic Reactions and Ligand Applications

This compound is a versatile building block in organic synthesis, particularly in reactions involving metal catalysts. It serves both as a substrate for creating larger, more complex molecules and as a precursor for ligands that can steer the course of catalytic reactions.

Use in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species using a palladium catalyst, is a cornerstone of modern organic synthesis. wikipedia.org Bromoanthracenes, including the 2-bromo isomer, are valuable substrates in these reactions for the synthesis of substituted anthracenes. acs.org These products are of interest for applications in materials science, such as for Organic Light Emitting Diodes (OLEDs). ossila.com

For instance, this compound can undergo palladium-catalyzed Sonogashira coupling with terminal alkynes to produce aryl alkynes, which are precursors to larger fused polycyclic aromatic systems known as azuacenes. nih.govacs.org In another variation, the carbonylative Suzuki-Miyaura reaction, a carbonyl group is inserted during the coupling. A derivative, this compound-9,10-dione, has been successfully coupled with a phenyl boronate under these conditions to yield the corresponding ketone, demonstrating the reactivity of the bromoanthracene scaffold even when relatively electron-poor. nih.govacs.org The development of efficient catalytic systems, sometimes employing specialized N-heterocyclic carbene ligands or palladacycles, has been crucial for achieving high yields in the arylation of bromoanthracene substrates. acs.org

Table 2: Example of a Metal-Catalyzed Cross-Coupling Reaction

| Reaction Type | Substrate | Reagent | Catalyst System | Product Type | Ref. |

| Carbonylative Suzuki-Miyaura | This compound-9,10-dione | Phenyl DABO boronate | Palladium(0) complex, phosphine (B1218219) ligand | Unsymmetrical biaryl ketone | nih.gov, acs.org |

| Sonogashira Coupling | This compound | 1-Hexyne | Palladium catalyst | Aryl alkyne | nih.gov, acs.org |

| Suzuki-Miyaura Arylation | Bromoanthracene substrates | Aryl boronic acids | Palladacycle complex | Arylated anthracenes | acs.org |

Ligand Synthesis for Metal Catalysts (e.g., hydroformylation, Diels-Alder reaction)

Beyond its role as a substrate, the anthracene moiety can be incorporated into ligands to influence the outcome of catalytic reactions. Bromoanthracene itself has been noted as an advantageous ligand in certain hydroformylation processes. google.com Hydroformylation, or the oxo process, is an industrial reaction that converts alkenes into aldehydes using a catalyst, typically a rhodium or cobalt complex, where the choice of ligand is critical for controlling selectivity. numberanalytics.comtamu.edu

In the context of the Diels-Alder reaction, a powerful tool for forming six-membered rings, bromoanthracenes typically act as the diene component. orientjchem.org While many studies focus on the 9-bromo isomer, the principles apply to the anthracene core in general. For example, 9-bromoanthracene has been used in cascade reactions where a palladium-catalyzed carboamination is followed by an intramolecular Diels-Alder cycloaddition to generate complex polycyclic nitrogen heterocycles. nih.gov In solid-state chemistry, the Diels-Alder reaction of a co-crystal containing 9-bromoanthracene has been used as a method to modify the material's thermal expansion properties by forming covalent bonds between adjacent molecules. rsc.org

Mechanism of Formation in Gas Phase Reactions

The formation of large polycyclic aromatic hydrocarbons (PAHs) is a topic of intense interest in combustion chemistry and astrophysics. Recent studies have unveiled a unified, low-temperature mechanism for the formation of acenes, phenacenes, and helicenes, where this compound plays a key role as a precursor molecule. escholarship.orgresearchgate.net

Role in Acenes, Helicenes, and Phenacenes Formation

In laboratory simulations of interstellar and combustion environments, this compound is used as a precursor to generate the highly reactive 2-anthracenyl radical ([C₁₄H₉]•). escholarship.org This is achieved by pyrolyzing this compound at high temperatures (e.g., 1400 K), which cleaves the weak carbon-bromine bond. escholarship.org The resulting radical is a key intermediate in the molecular mass growth processes that lead from smaller aromatic systems like anthracene to larger, more complex PAHs such as tetracene ( nih.govacene), chrysene (B1668918) ( nih.govphenacene), and benzo[c]phenanthrene (B127203) ( nih.govhelicene). escholarship.orgresearchgate.net This pathway represents an isomer-selective route to these larger aromatic structures, proceeding through resonantly stabilized free radical intermediates. researchgate.net

Vinylacetylene Mediated Chemistry

The transformation of the 2-anthracenyl radical into larger PAHs is mediated by its reaction with vinylacetylene (C₄H₄). escholarship.orgresearchgate.net This gas-phase chemistry is notable for being a barrierless, low-temperature pathway, challenging previous paradigms that such molecular growth only occurs at very high temperatures. escholarship.orgresearchgate.net The reaction proceeds via the addition of the anthracenyl radical to vinylacetylene, forming a C₁₈H₁₃ radical intermediate. This intermediate then loses a hydrogen atom to form stable C₁₈H₁₂ isomers. escholarship.org

Experiments using high-temperature reactors coupled with mass spectrometry have identified the products of the reaction between the 2-anthracenyl radical and vinylacetylene. escholarship.orgresearchgate.net The potential energy surface for the reaction of the 2-anthracenyl radical shows pathways leading to the formation of both the linear acene (tetracene) and the zig-zag phenacene (benz[a]anthracene), demonstrating how a single precursor radical can lead to different classes of PAHs. researchgate.net

Table 3: Summary of this compound in Gas-Phase PAH Formation

| Process | Role of this compound | Key Reactant | Conditions | Key Products | Ref. |

| Radical Generation | Precursor to 2-anthracenyl radical | (self) | Pyrolysis (1400 K) | [C₁₄H₉]• radical + Br• | escholarship.org |

| Molecular Growth | Radical reactant | Vinylacetylene (C₄H₄) | High Temperature (~1400 K), Gas Phase | C₁₈H₁₂ isomers (Tetracene, Benz[a]anthracene) | escholarship.org, researchgate.net |

Advanced Spectroscopic Characterization and Analysis of 2 Bromoanthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Bromoanthracene, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.

¹H NMR for Structural Elucidation and Reaction Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for identifying the positions of hydrogen atoms within the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of each proton. In a typical ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region, generally between 7.5 and 8.7 ppm. rsc.org The specific coupling patterns and integration values of these peaks allow for the unambiguous assignment of each proton in the anthracene (B1667546) core.

Furthermore, ¹H NMR serves as an effective tool for monitoring the progress of chemical reactions involving this compound. google.commagritek.com For instance, during a substitution reaction where the bromine atom is replaced, the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the product can be observed in real-time. magritek.com This allows for the optimization of reaction conditions and the determination of reaction kinetics. mdpi.com For example, in the synthesis of 2-(2-anthryl)triphenylene, the reaction between this compound and triphenylene-2-boronic acid pinacol (B44631) ester can be monitored by observing the changes in the aromatic region of the ¹H NMR spectrum. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Absorption Characteristics and Optical Gaps

The UV-Vis absorption spectrum of this compound, like other anthracene derivatives, is characterized by distinct absorption bands in the ultraviolet region. ijcrt.org These bands correspond to π-π* electronic transitions within the aromatic system. The onset of the absorption spectrum can be used to estimate the optical band gap of the material, which is a crucial parameter for its potential applications in electronic devices. For instance, the optical band gap of a thin film of a derivative of this compound was calculated to be 2.70 eV from its UV-Vis spectrum. pkusz.edu.cn

Solvent Effects on UV-Vis Spectra

The UV-Vis absorption spectrum of this compound can be influenced by the polarity of the solvent in which it is dissolved. ijcrt.orgresearchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. ijiset.com Generally, an increase in solvent polarity can cause a shift in the absorption maxima (λmax). biointerfaceresearch.com For example, studies on similar aromatic compounds have shown that both repulsive and dispersive solute-solvent interactions can affect the band positions in the UV-Vis spectra. spectroscopyonline.com The specific nature and magnitude of the solvent effect depend on the change in the dipole moment of the molecule upon electronic excitation. researchgate.net

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy

Photoluminescence and electroluminescence are processes in which a molecule emits light from an electronically excited state.

This compound and its derivatives are known to exhibit photoluminescence, meaning they can emit light after absorbing photons. The emission properties, such as the wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. nih.govpkusz.edu.cn For instance, derivatives of this compound have been utilized as emitters in organic light-emitting diodes (OLEDs), where they can produce blue or even white light. pkusz.edu.cn The photoluminescence quantum yield of a 2-fluorenyl-2-anthracene derivative, synthesized from this compound, was reported to be around 58.8% in solution. pkusz.edu.cn

Electroluminescence is the generation of light by a material in response to an electric current. acs.org Materials based on this compound have been investigated for their electroluminescent properties in OLEDs. google.comacs.org In these devices, charge carriers (electrons and holes) are injected into the organic material, where they recombine to form excited states (excitons) that subsequently decay radiatively to emit light. The efficiency and color of the emitted light are key performance metrics for these devices. mdpi.com For example, an OLED device using a derivative of this compound as a host material doped with a fluorescent dopant can exhibit bright electroluminescence. acs.org

Fluorescence Properties and Quantum Yields

The fluorescence of anthracene derivatives is a key characteristic, with the position of the bromine atom impacting emission intensity and quantum efficiency. The introduction of a bromine atom, a heavy atom, can influence intersystem crossing rates, which in turn affects the fluorescence quantum yield. The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Studies on various functionalized anthracene derivatives show a wide range of quantum yields. For instance, in a series of piperidyl-substituted anthracenes, the quantum yield was found to be highly dependent on the substitution pattern and the physical state (solution vs. solid). rsc.org The fluorescence quantum yield is often calculated relative to a known standard, such as quinine (B1679958) sulfate. nih.gov The inherent flexibility and the presence of heavy atoms in a molecular system can lead to a decrease in the fluorescence quantum yield due to the promotion of non-radiative decay pathways. nih.gov

Table 1: Illustrative Fluorescence Quantum Yields (Φfl) of Anthracene Derivatives This table provides examples of quantum yields for different anthracene derivatives to illustrate the range and dependence on structure and state. Note that these are not all direct derivatives of this compound but demonstrate the photophysical principles.

| Compound | State/Solvent | Quantum Yield (Φfl) | Reference |

|---|---|---|---|

| 1,4-BPA | Suspension | 0.49 | rsc.org |

| 9,10-BPA | Suspension | 0.79 | rsc.org |

| 9,10-BPA | Neat Powder | 0.86 | rsc.org |

| 2-Anthryl-2-anthracence (2A) | Thin Film | 0.139 | pkusz.edu.cn |

| 2-Fluorenyl-2-anthracene (FlAnt) | Thin Film | 0.157 | pkusz.edu.cn |

Solid-State Emission vs. Solution Emission

The emission properties of this compound and its derivatives often differ significantly between the solution and solid states. In solution, molecules are typically isolated and exhibit monomer fluorescence. However, in the solid state (e.g., crystals or thin films), intermolecular interactions such as π–π stacking can lead to the formation of excited-state dimers (excimers) or other aggregates, which emit at different, often longer, wavelengths. acs.org This phenomenon can cause a red shift in the emission spectrum and, in many cases, fluorescence quenching. acs.org

However, some derivatives are specifically designed to exhibit aggregation-induced emission (AIE), where fluorescence is weak in solution but becomes strong in the aggregated or solid state. rsc.org This effect is often attributed to the restriction of intramolecular motions in the solid state, which closes non-radiative decay channels and enhances radiative emission. nih.gov For example, para-substituted bis(piperidyl)anthracenes (BPAs) like 1,4-BPA and 9,10-BPA exhibit AIE, with their fluorescence quantum yields being substantially higher in solid suspensions compared to solutions. rsc.org

A study on 2-anthryl-2-anthracence (2A), synthesized from this compound, showed that while it has a blue emission in solution, it demonstrates a broad greenish-yellow emission in the solid state. pkusz.edu.cn This change is attributed to the formation of excimers due to close molecular packing in the thin film. pkusz.edu.cn In contrast, the closely related 2-fluorenyl-2-anthracene (FlAnt) showed a deep-blue emission in the solid state, indicating that subtle structural changes can drastically alter solid-state packing and emission characteristics. pkusz.edu.cn

Table 2: Comparison of Solution and Solid-State Emission for Anthracene Derivatives

| Compound/Derivative | Emission in Solution | Emission in Solid State | Key Observation | Reference |

|---|---|---|---|---|

| 2-Anthryl-2-anthracence (2A) | Blue | Greenish-Yellow (Broad emission centered at 550 nm) | Excimer formation in the solid state. | pkusz.edu.cn |

| 2-Fluorenyl-2-anthracene (FlAnt) | Blue | Deep-Blue (CIE: 0.16, 0.11) | Monomer-like emission retained in solid state. | pkusz.edu.cn |

| 9,10-BPA | Low Fluorescence | High Fluorescence (Φfl = 0.86) | Aggregation-Induced Emission (AIE). | rsc.org |

| Diphenylphosphanyl Anthracenes (oxidized) | Varies | Green Emission | Emission shift due to butterfly-bent structure in solid state. | nih.gov |

White Light Emission from this compound Derivatives

This compound serves as a crucial building block for materials used in white organic light-emitting diodes (WOLEDs). ossila.com Achieving white light emission typically involves combining complementary colors (e.g., blue and yellow, or blue, green, and red) from different emitting molecules or from different emission mechanisms within a single device. researchgate.net

A notable example involves derivatives synthesized via the Suzuki coupling of this compound. A blend of two such materials, the blue-emitting 2-fluorenyl-2-anthracene (FlAnt) and the greenish-yellow-emitting 2-anthryl-2-anthracence (2A), was used to create an OLED. pkusz.edu.cn By carefully controlling the ratio of these two compounds in a single emissive layer, the device produced stable, solid-state white-light emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.33, 0.34) at an applied voltage of 10 V. pkusz.edu.cnossila.com This strategy leverages the different solid-state emission characteristics of structurally similar molecules to generate a broad emission spectrum that appears white to the human eye. pkusz.edu.cn

Delayed Fluorescence Characteristics

Delayed fluorescence (DF) is a photophysical phenomenon where a molecule is excited to a singlet state, undergoes intersystem crossing to a triplet state, and then returns to the singlet state via thermal activation before emitting a photon. This process, known as thermally activated delayed fluorescence (TADF), is of great interest for OLEDs as it allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. A key requirement for TADF is a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov

While this compound itself is not a primary example, its derivatives have been engineered to exhibit these properties. For example, a novel emitter, 2,2′,2″-nitrilotris(anthracene-9,10-dione) (NAQ3), was synthesized using a coupling reaction involving this compound-9,10-dione. x-mol.net This molecule, with a donor-acceptor architecture, shows no delayed fluorescence in solution due to free molecular rotation. However, in a solid matrix, these rotations are restricted, which suppresses non-radiative decay pathways and enables the observation of delayed fluorescence. x-mol.net Other complex donor-acceptor systems based on anthracene also show delayed fluorescence characteristics over a broad range of temperatures (80–300 K), with ΔEST values as low as 0.06 eV being calculated from their fluorescence and phosphorescence spectra. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for analyzing the molecular structure of this compound. These two methods are complementary and provide a detailed fingerprint of a molecule's vibrational modes. edinst.comksu.edu.sa

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. ksu.edu.sa Therefore, vibrations of polar functional groups typically result in strong IR absorption bands. spectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering corresponds to the energy gained or lost to molecular vibrations. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability. edinst.com Symmetrical vibrations and non-polar bonds, like C-C bonds in the aromatic rings, often produce strong Raman signals. ksu.edu.sa

Computational Chemistry Studies on 2 Bromoanthracene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for investigating the properties of organic molecules like 2-bromoanthracene. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and reactivity of these compounds. bhu.ac.inresearchgate.net

Through DFT calculations, the ground-state geometries of this compound and its derivatives can be optimized to find their most stable conformations. This process involves determining the bond lengths and angles that correspond to the minimum energy of the molecule. nih.gov Once the optimized geometry is obtained, various electronic properties can be calculated.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's electronic stability and reactivity. researchgate.netijarset.com A smaller gap generally suggests that the molecule is more easily excitable and more reactive. ijarset.com

Table 1: Calculated Electronic Properties of a this compound Derivative (APDPD)

| Property | Value |

| HOMO Energy | -5.98 eV |

| LUMO Energy | -3.22 eV |

| Electrochemical Energy Gap | 2.76 eV |

This data is based on DFT calculations for (E)-1-(4-(anthracen-2-yl)phenyl)-2-(4-(decyloxy)phenyl)diazene (APDPD). pkusz.edu.cn

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.govgaussian.com This method is particularly valuable for understanding the electronic transitions that occur when a molecule absorbs light, providing insights into its optical properties, such as its UV-visible absorption spectrum. bhu.ac.innih.gov

By simulating the absorption spectra, TD-DFT can predict the wavelengths at which a molecule will absorb light most strongly. researchgate.net These predictions can be compared with experimental data to validate the computational model and to help assign the observed absorption bands to specific electronic transitions. For example, TD-DFT calculations can reveal whether an absorption band corresponds to a π → π* transition, which is common in aromatic systems like anthracene (B1667546), or to a charge-transfer (CT) transition, where an electron moves from a donor part of the molecule to an acceptor part. nih.gov

In a study of donor-acceptor systems based on dianthrylboron, TD-DFT was used to analyze the energies and characters of various excited states. nih.gov The calculations helped to distinguish between locally excited (LE) states, centered on the anthracene moieties, and charge-transfer states. nih.gov

Table 2: Illustrative TD-DFT Data for a Dianthrylboron-Based Donor-Acceptor Compound

| State | Character |

| Higher Energy Band | LE (π → π* centered on anthracene) |

| Lower Energy Band | CT (π(anthracene) → p(B)*, N → B) |

This table illustrates the type of information that can be obtained from TD-DFT calculations on complex derivatives of this compound. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.inuni-muenchen.de The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of positive and negative electrostatic potential. ijarset.comuni-muenchen.de

Typically, regions of negative potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. ijarset.comuni-muenchen.de For a molecule like this compound, the MEP map can help to identify which parts of the anthracene ring system are most likely to react with different types of reagents. The bromine atom, being electronegative, would be expected to influence the charge distribution significantly.

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, play a central role in chemical reactions. researchgate.netijarset.com The distribution of these orbitals across the molecule provides clues about its reactivity. researchgate.net For example, the regions of the molecule where the HOMO is localized are likely to be the sites of electron donation in a reaction, while the regions where the LUMO is localized are the likely sites of electron acceptance. researchgate.net

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A smaller value indicates a more reactive molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions. ijarset.com

Computational Insights into Reaction Mechanisms

Computational chemistry is not only useful for studying the properties of stable molecules but also for investigating the pathways of chemical reactions. rsc.org By modeling the transition states and intermediates, it is possible to gain a detailed understanding of how a reaction proceeds.

A key aspect of studying reaction mechanisms is the determination of activation barriers, which are the energy humps that must be overcome for a reaction to occur. researchgate.net Computational methods can be used to locate the transition state structure, which is the highest point on the reaction energy profile, and to calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or activation barrier.

By comparing the activation barriers for different possible reaction pathways, it is possible to predict which pathway is more likely to be followed. researchgate.net For example, in a reaction involving this compound, computational studies could be used to determine whether a particular substitution reaction proceeds via a concerted mechanism (where all bonds are broken and formed in a single step) or a stepwise mechanism (involving one or more intermediates). researchgate.net This information is crucial for optimizing reaction conditions and for designing new synthetic routes.

Concerted vs. Stepwise Mechanisms

The distinction between concerted and stepwise reaction mechanisms is a fundamental aspect of organic chemistry, determining the pathway through which reactants transform into products. psiberg.com In a concerted reaction, all bond-breaking and bond-forming events occur in a single, coordinated step through a single transition state. psiberg.comnih.gov Conversely, a stepwise reaction proceeds through a sequence of distinct steps, involving the formation of one or more intermediates. psiberg.com

Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in elucidating these mechanisms for reactions involving this compound and its derivatives. For instance, in Diels-Alder reactions, a common transformation for anthracene compounds, calculations can determine whether the cycloaddition occurs in a single concerted step or via a two-step pathway involving a diradical intermediate. nih.gov

One method to computationally distinguish between these pathways is to analyze the bond orders of the forming σ-bonds in the transition state. researchgate.net A small difference in bond orders suggests a concerted mechanism, whereas a significant difference points towards a stepwise pathway. researchgate.net For example, a difference in bond order (ΔBO) greater than 0.63 has been used as a criterion to characterize a stepwise mechanism. researchgate.net Computational results for many Diels-Alder reactions of anthracenes indicate a concerted mechanism. researchgate.net However, the energy difference between concerted and stepwise pathways can be small in some cases, suggesting that competing mechanisms may be at play, particularly in dehydro-Diels-Alder reactions involving diynes where the difference can be as low as 0.5-2 kcal/mol. nih.gov

Thermodynamic and Kinetic Control of Reactions

Computational chemistry provides a powerful framework to predict and rationalize the outcomes of reactions under these different control regimes. By calculating the activation energies and the relative energies of the products, chemists can forecast the product distribution under various conditions. ucla.edu

For example, in the electrophilic addition to conjugated dienes, a classic case of this dichotomy, computational models can predict the formation of both 1,2- and 1,4-addition products. youtube.com Low temperatures typically favor the kinetic product because the reaction is irreversible, and the product that forms faster predominates. youtube.com At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and favoring the formation of the more stable thermodynamic product. youtube.com

In the context of Diels-Alder reactions involving anthracene derivatives, computational studies can reveal that while one regioisomer may be kinetically favored due to a lower activation barrier, another might be thermodynamically more stable. researchgate.net For instance, a study on the Diels-Alder reaction of cyclopentadiene (B3395910) with furan (B31954) showed that at room temperature, the kinetically favored endo isomer is the major product, whereas at 81 °C, the thermodynamically more stable exo isomer prevails. wikipedia.org These computational predictions are invaluable for designing synthetic strategies to selectively obtain the desired product.

| Reaction Control | Favored Product | Defining Characteristic | Typical Condition |

| Kinetic Control | Kinetic Product | Lowest activation energy (forms fastest). wikipedia.orgyoutube.com | Low temperature, irreversible conditions. youtube.com |

| Thermodynamic Control | Thermodynamic Product | Lowest Gibbs free energy (most stable). wikipedia.orgyoutube.com | High temperature, reversible conditions. youtube.com |

Studies on Excited States and Charge Transfer

The behavior of molecules in their electronically excited states is fundamental to their photophysical and photochemical properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for exploring the geometries, dipole moments, and transitions of these excited states. nih.govresearchgate.net

Excited State Geometries and Dipole Moments

Upon absorption of light, molecules are promoted to an excited state, which often has a different geometry and electronic distribution compared to the ground state. researchgate.net Computational optimization of excited state geometries reveals how the molecule relaxes in the excited state. For derivatives of this compound, such as dianthrylboron-based systems, TD-DFT calculations have shown that the geometries in the first excited singlet (S1) and triplet (T1) states can differ significantly from the ground state (S0). nih.govfrontiersin.org For instance, in one such derivative, the phenothiazine (B1677639) moiety adopts a more planar geometry in the S1 and T1 states compared to its puckered ground-state conformation. frontiersin.org

The dipole moment of a molecule, a measure of its charge distribution, can also change dramatically upon excitation. researchgate.net An increase in the dipole moment from the ground to the excited state indicates a significant charge transfer (CT) character in the excited state. nih.govtuni.fi Computational studies on donor-acceptor systems containing anthracene have shown that the excited state dipole moments are often larger than their ground state counterparts, confirming the presence of CT states. nih.gov For example, in certain cyanoanthracene derivatives, the calculated dipole moment of the S1 state was found to increase significantly in more polar solvents, indicating a greater CT character. unamur.be

| Compound/System | Ground State Dipole Moment | Excited State Dipole Moment | Observation |

| Porphyrin-Fullerene Dyad | ~4 D tuni.fi | ~20 D tuni.fi | Significant increase, indicating charge transfer. tuni.fi |

| Dianthrylboron-based derivative 2 | - | Much larger than derivative 1. nih.gov | Flexible donor moiety allows for stabilization of the CT state. nih.gov |

| Cyanoanthracene derivative DPAAnCN | - | 9.5 D (low polarity solvent), 25 D (high polarity solvent) unamur.be | Increasing CT character with solvent polarity. unamur.be |

| Cyanoanthracene derivative CzAnCN | - | 13.2 D (low polarity solvent), 23 D (high polarity solvent) unamur.be | Increasing CT character with solvent polarity. unamur.be |

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC) Events

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet to a triplet state. The reverse process, reverse intersystem crossing (rISC), is a transition from a triplet to a singlet state. nih.gov These processes are crucial in determining the efficiency of photoluminescent materials, including those used in organic light-emitting diodes (OLEDs).

Computational studies can predict the rates of ISC and rISC by calculating the energy gap between the relevant singlet and triplet states (ΔEST) and the spin-orbit coupling between them. A small ΔEST is a key factor for efficient thermally activated delayed fluorescence (TADF), a process that relies on rISC. nih.gov Computational modeling of anthracene derivatives has shown that the energy differences between S1, T1, and T2 states and their symmetries can greatly favor ISC and rISC. nih.gov In some cases, rISC can also occur from higher-lying triplet states (Tn) to excited singlet states (Sn), a phenomenon known as "hot exciton" channel, which can enhance the efficiency of OLEDs. nih.govrsc.org TD-DFT calculations have been used to elucidate this "fluorescence via higher triplets" (FvHT) mechanism in a bisanthracene derivative, showing that a T4 exciton (B1674681) can be converted to an S2 exciton via rISC. arxiv.org

Reorganization Energies in Charge Transport

The efficiency of charge transport in organic materials is a critical factor for their application in electronic devices. The process of charge hopping between molecules is influenced by the reorganization energy (λ), which represents the energy required to distort the molecule from its neutral geometry to the geometry of its ionized state and vice versa. chemrxiv.orgrsc.org A smaller reorganization energy generally leads to more efficient charge transport. shuaigroup.net

Computational chemistry provides a direct way to calculate the intramolecular reorganization energy. chemrxiv.org For anthracene derivatives, these calculations have shown that structural rigidity can lead to smaller reorganization energies and, consequently, higher charge mobility. shuaigroup.net For example, the reorganization energy of a rigid 2A molecule was calculated to be 108 meV, which is about 40 meV smaller than that of a more flexible fluorenyl-anthracene (FlAnt) derivative, partly explaining the higher calculated hole mobility of 2A. shuaigroup.net In another study on t-butylated 9,10-di(2-naphthyl)anthracene (ADN) compounds, computational results indicated that all derivatives possessed similar reorganization energies of around 0.3 eV. nycu.edu.tw This suggested that the observed decrease in carrier mobility with increased t-butylation was primarily due to a decrease in the charge-transfer integral rather than changes in reorganization energy. nycu.edu.tw

| Molecule | Reorganization Energy (Hole) | Calculated Hole Mobility |

| 2A | 108 meV shuaigroup.net | 4.17 and 3.46 cm²/Vs shuaigroup.net |

| FlAnt | ~148 meV shuaigroup.net | 0.20 and 0.51 cm²/Vs shuaigroup.net |

| ADN (un-substituted) | 0.33 eV nycu.edu.tw | - |

| t-butylated ADN derivatives | 0.29–0.34 eV nycu.edu.tw | - |

Prediction of Unknown Reactions and Catalyst Design

A significant frontier in computational chemistry is the prediction of new reactions and the rational design of catalysts. mdpi.com By simulating reaction pathways and catalyst-substrate interactions, researchers can screen for optimal conditions and novel catalytic systems before embarking on extensive experimental work. innovations-report.com

Computational methods can be used to predict the outcomes of reactions involving this compound, for example, in palladium-catalyzed cross-coupling reactions. ethz.chmdpi-res.com These calculations can help elucidate the reaction mechanism, identify the active catalytic species, and predict the selectivity of the reaction. ethz.ch For instance, computational and experimental studies on the reaction of a Pd(I)-dimer with aryl iodides helped to exclude the involvement of monomeric Pd(0) species or radical intermediates. ethz.ch

Furthermore, computational tools are increasingly used to design new catalysts with enhanced activity and selectivity. mdpi.com This involves modeling the interaction of substrates with different catalyst structures to identify features that lead to lower activation barriers or preferential formation of a desired product. innovations-report.comdiva-portal.org While specific examples focusing solely on catalyst design for this compound are not prevalent in the provided search results, the general principles of computational catalysis are directly applicable. By understanding the electronic structure and reactivity of this compound through computation, it is possible to design catalysts that can, for example, selectively activate the C-Br bond for specific cross-coupling reactions. ethz.ch

Applications of 2 Bromoanthracene in Advanced Materials Science

Organic Electronics

2-Bromoanthracene and its derivatives are integral to the development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.comossila.com The inherent luminescent and electrochemical properties of the anthracene (B1667546) core contribute to their suitability for these applications. chembk.com

Anthracene derivatives are recognized as promising materials for OLEDs due to their excellent optical and electroluminescent characteristics. mdpi.com The modification of the this compound scaffold allows for the synthesis of materials with high thermal stability, good film-forming properties, and efficient charge transport, which are crucial for high-performance OLEDs. chembk.com

This compound is a key precursor in the synthesis of blue-light-emitting materials for OLEDs. chembk.comcymitquimica.com The development of stable and efficient blue emitters remains a critical challenge in OLED technology. mdpi.comumich.edu Anthracene derivatives synthesized from this compound are excellent candidates for deep-blue emitters and host materials due to their wide bandgap. mdpi.commdpi.comacs.org

For instance, a novel anthracene-based host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), synthesized using a this compound derivative, exhibits a photoluminescence maximum at 440 nm in the film state and a wide bandgap of 2.95 eV, making it suitable as a blue host material. mdpi.com An OLED device using this material as the host achieved a true blue emission with an electroluminescence maximum at 460 nm. mdpi.com

Furthermore, the Suzuki coupling reaction of this compound with fluorenyl or anthryl boronic esters has yielded compounds like 2-fluorenyl-2-anthracene (FlAnt) and 2-anthryl-2-anthracence (2A), which serve as blue and greenish-yellow emitters, respectively. pkusz.edu.cn The combination of these materials has led to the development of white-light-emitting OLEDs. pkusz.edu.cn

Derivatives of this compound have been shown to exhibit high charge mobility. For example, 2-fluorenyl-2-anthracene (FlAnt) and 2-anthryl-2-anthracence (2A) have demonstrated high hole mobilities of up to 0.22 cm² V⁻¹ s⁻¹ and 3.19 cm² V⁻¹ s⁻¹, respectively. pkusz.edu.cn A mixture of these two compounds in an OLED device also showed a high mobility of 1.56 cm² V⁻¹ s⁻¹. pkusz.edu.cn This high charge mobility is attributed to the favorable molecular packing in the solid state. pkusz.edu.cn The introduction of bulky substituents at the C-2 position of the anthracene core can prevent aggregation and improve the performance of OLEDs. psu.edu

| Derivative | Highest Mobility (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio |

|---|---|---|

| 2-fluorenyl-2-anthracene (FlAnt) | 0.22 | 2.36 x 10⁵ |

| 2-anthryl-2-anthracence (2A) | 3.19 | 2.13 x 10⁶ |

| Mixture of FlAnt and 2A (1:9) | 1.56 | - |

The development of white OLEDs (WOLEDs) is a significant area of research for solid-state lighting applications. This compound derivatives have been successfully utilized to create white light emission.

A notable example involves a blend of blue-emitting 2-fluorenyl-2-anthracene and greenish-yellow emitting 2-anthryl-2-anthracence, both synthesized from this compound. ossila.compkusz.edu.cn An OLED device fabricated with a mixture of these two materials produced a pure white-light emission with CIE coordinates of (0.33, 0.34) at 10 V. ossila.compkusz.edu.cn This approach demonstrates the potential of using a combination of emitters derived from a common precursor to achieve white light.

High thermal stability and electrochemical reversibility are crucial for the long-term operational stability of OLED devices. mdpi.comacs.org this compound derivatives often exhibit excellent thermal properties.